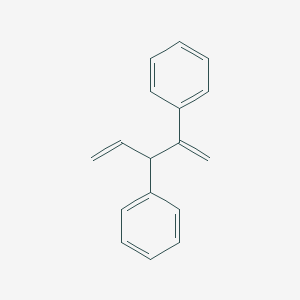
Benzene, 1,1'-(1-ethenyl-2-methylene-1,2-ethanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- is an organic compound with a complex structure. It is characterized by the presence of two benzene rings connected by a 1-ethenyl-2-methylene-1,2-ethanediyl bridge. This compound is part of a larger class of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- typically involves the use of classical organic synthesis techniques. One common method is the Witting-Horner reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. Another method is the Sonogashira cross-coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.
科学研究应用
Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological systems, particularly in understanding the interactions between aromatic compounds and biological molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- exerts its effects involves its interaction with various molecular targets. The aromatic rings can participate in π-π interactions with other aromatic systems, while the ethenyl and methylene groups can undergo various chemical transformations. These interactions and transformations can affect the compound’s reactivity and its ability to interact with other molecules.
相似化合物的比较
Similar Compounds
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: This compound has a similar structure but with a methyl group instead of an ethenyl group.
Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-: This compound has two additional methyl groups, making it more sterically hindered.
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has two methyl groups on the ethanediyl bridge, affecting its reactivity.
Uniqueness
The presence of the ethenyl and methylene groups in Benzene, 1,1’-(1-ethenyl-2-methylene-1,2-ethanediyl)bis- makes it unique compared to its analogs. These groups can participate in additional chemical reactions, providing more versatility in its applications.
属性
CAS 编号 |
163160-05-2 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-phenylpenta-1,4-dien-3-ylbenzene |
InChI |
InChI=1S/C17H16/c1-3-17(16-12-8-5-9-13-16)14(2)15-10-6-4-7-11-15/h3-13,17H,1-2H2 |
InChI 键 |
RMQDYUHLIXWSRH-UHFFFAOYSA-N |
规范 SMILES |
C=CC(C1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)
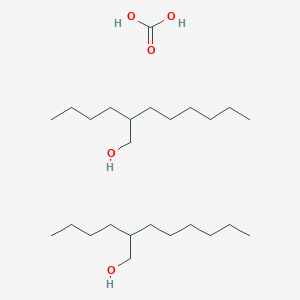

![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
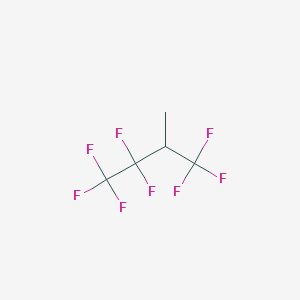
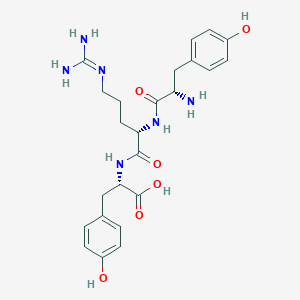
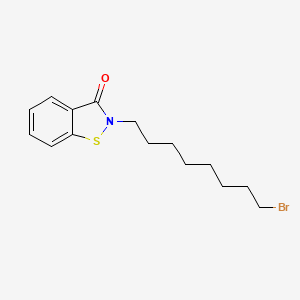
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
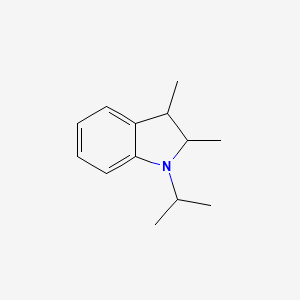
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
